molecular formula C42H36O28 B12370840 1'-O-methyl neochebulinate

1'-O-methyl neochebulinate

Cat. No.: B12370840
M. Wt: 988.7 g/mol
InChI Key: KKDZPMDDYIYZJK-BOITVKKFSA-N
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Description

1’-O-Methyl neochebulinate is an organic compound with the chemical formula C42H36O28. It is a white to light yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound is known for its pharmacological activities, including anti-inflammatory, antioxidant, and antineoplastic properties. Additionally, it has been found to inhibit cholesterol absorption and exhibit antibacterial effects .

Preparation Methods

1’-O-Methyl neochebulinate can be prepared through two primary methods: extraction from natural sources and chemical synthesis.

    Extraction from Natural Sources: This method involves solvent extraction, isolation, and purification steps.

    Chemical Synthesis: The chemical synthesis of 1’-O-methyl neochebulinate involves a series of organic synthesis steps. Specific reaction conditions and reagents are used to achieve the desired product.

Chemical Reactions Analysis

1’-O-Methyl neochebulinate undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1’-O-Methyl neochebulinate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound’s antioxidant and anti-inflammatory properties make it valuable in biological research, particularly in studies related to oxidative stress and inflammation.

    Medicine: Due to its antineoplastic and cholesterol absorption inhibitory effects, 1’-O-methyl neochebulinate is studied for potential therapeutic applications in cancer and cardiovascular diseases.

    Industry: The compound’s antibacterial properties make it useful in the development of antimicrobial agents

Mechanism of Action

1’-O-Methyl neochebulinate exerts its effects through several molecular targets and pathways:

    α-Glucosidase Inhibition: The compound is an α-glucosidase inhibitor with an IC50 value of 59.5 μM.

    Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.

    Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and enzymes, reducing inflammation.

    Antineoplastic Activity: It induces apoptosis in cancer cells and inhibits tumor growth

Comparison with Similar Compounds

1’-O-Methyl neochebulinate is unique due to its combination of pharmacological activities. Similar compounds include:

  • 1,2,3-Tri-O-galloyl-6-O-cinnamoyl-beta-D-glucose
  • 1,2,3,6-Tetra-O-galloyl-4-O-cinnamoyl-beta-D-glucose
  • 4-O-(2’‘,4’'-Di-O-galloyl-alpha-L-rhamnosyl)ellagic acid
  • 1’-O-Methyl neochebulanin
  • Dimethyl neochebulagate
  • Methyl chebulagate

These compounds share some structural similarities and pharmacological activities but differ in their specific effects and potency .

Properties

Molecular Formula

C42H36O28

Molecular Weight

988.7 g/mol

IUPAC Name

(3S)-4-[(2R,3R,4R,5R,6S)-5-hydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl]oxy-4-oxo-3-[(3S,4S)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]butanoic acid

InChI

InChI=1S/C42H36O28/c1-64-41(63)34-26(25-14(39(61)68-34)8-22(49)30(55)31(25)56)15(9-24(50)51)40(62)67-33-23(10-65-36(58)11-2-16(43)27(52)17(44)3-11)66-42(70-38(60)13-6-20(47)29(54)21(48)7-13)32(57)35(33)69-37(59)12-4-18(45)28(53)19(46)5-12/h2-8,15,23,26,32-35,42-49,52-57H,9-10H2,1H3,(H,50,51)/t15-,23+,26-,32+,33+,34-,35+,42-/m0/s1

InChI Key

KKDZPMDDYIYZJK-BOITVKKFSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H](C2=C(C(=C(C=C2C(=O)O1)O)O)O)[C@H](CC(=O)O)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C6=CC(=C(C(=C6)O)O)O

Canonical SMILES

COC(=O)C1C(C2=C(C(=C(C=C2C(=O)O1)O)O)O)C(CC(=O)O)C(=O)OC3C(OC(C(C3OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C6=CC(=C(C(=C6)O)O)O

Origin of Product

United States

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